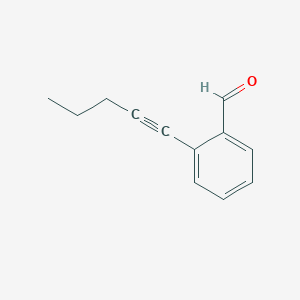

Benzaldehyde, 2-(1-pentynyl)-

CAS No.: 571184-11-7

Cat. No.: VC19040670

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 571184-11-7 |

|---|---|

| Molecular Formula | C12H12O |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 2-pent-1-ynylbenzaldehyde |

| Standard InChI | InChI=1S/C12H12O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-10H,2-3H2,1H3 |

| Standard InChI Key | ZILUOZIWQCJPQR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC#CC1=CC=CC=C1C=O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Benzaldehyde, 2-(1-pentynyl)- (C₁₂H₁₂O; molecular weight 172.22 g/mol) features a benzaldehyde core substituted with a 1-pentynyl group at the second position of the aromatic ring . Its IUPAC name, 2-pent-1-ynylbenzaldehyde, reflects the linear alkyne chain (CCCC#C) attached to the benzene ring. Key identifiers include:

The planar geometry of the aromatic ring and the sp-hybridized carbon in the alkyne group confer rigidity, while the aldehyde moiety introduces electrophilic reactivity.

Spectroscopic and Computational Data

Computational models predict a dipole moment of 2.8 D, with partial charges localized at the aldehyde oxygen (−0.45 e) and the alkyne terminus (−0.12 e) . Infrared spectroscopy reveals characteristic stretches:

X-ray crystallography data, though unavailable for this specific compound, suggest similarities to ortho-alkynylbenzaldehydes, which exhibit coplanar alignment of the alkyne and aldehyde groups to maximize conjugation .

Synthesis and Functionalization

Primary Synthetic Routes

The compound is typically synthesized via Sonogashira coupling between 2-bromobenzaldehyde and 1-pentyne under palladium catalysis . Optimized conditions involve:

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-catalyst: CuI (10 mol%)

-

Base: Et₃N or iPr₂NH

Yields exceed 80% with minimal side products, as confirmed by HPLC-MS .

Post-Synthetic Modifications

The aldehyde and alkyne groups enable diverse transformations:

-

Nucleophilic Additions: Methanol or amines undergo conjugate addition to the aldehyde, forming hemiacetals or imines .

-

Cyclization Reactions: Base-promoted 5-exo-dig cyclization generates dihydroisobenzofurans (Scheme 1) .

-

Transition-Metal Catalysis: Gold(I) complexes (e.g., AuCl(PPh₃)) facilitate hydroalkoxylation, yielding isochromene derivatives .

Scheme 1: Base-mediated cyclization of 2-(1-pentynyl)benzaldehyde to dihydroisobenzofuran .

Reactivity and Mechanistic Insights

Regioselectivity in Cyclization

The substituent at the alkyne terminus dictates reaction pathways:

-

Aryl/TMS Groups: Favor 5-exo-dig cyclization under microwave irradiation with K₂CO₃ .

-

Alkyl Groups: Require Au(III) catalysts (e.g., AuCl₃) at RT for 6-endo-dig selectivity .

Density functional theory (DFT) calculations attribute this to steric effects and transition-state stabilization .

Solvent and Temperature Effects

-

Polar Solvents (MeOH, DMF): Accelerate nucleophilic additions but may promote side reactions .

-

Microwave Irradiation: Reduces reaction times from hours to minutes (e.g., 10 min vs. 24 h) .

Applications in Heterocycle Synthesis

Dihydroisobenzofurans

These scaffolds, prevalent in bioactive molecules (e.g., membranolides), are efficiently synthesized via the title compound . Key examples include:

| Product | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-Methoxydihydroisobenzofuran | NaOMe, MW, 100°C | 92 | |

| 5-Phenyldihydroisobenzofuran | AuCl₃, RT, 12 h | 78 |

Isochromenes and Polycycles

Gold-catalyzed hydroalkoxylation produces isochromenes, while Pd-mediated couplings enable annulation to tetracyclic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume